3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-N-methylsulfonyl-5,6-dihydro-[1]benzoxepino[3,2-b]pyridine-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID29649907-Compound-20” is a synthetic organic compound known for its role as a PROTAC (Proteolysis Targeting Chimera). It targets receptor-interacting serine/threonine protein kinase 2 (RIPK2) for degradation. This compound promotes the formation of a ternary complex between an E3 ligase and the target protein, leading to the degradation of RIPK2. It inhibits the release of tumor necrosis factor alpha, indicating inhibition of RIPK2-induced transcriptional activation of inflammatory cytokine genes .
Chemical Reactions Analysis
“PMID29649907-Compound-20” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions include various derivatives of the core structure, which may exhibit different biological activities.
Scientific Research Applications
“PMID29649907-Compound-20” has several scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of specific proteins.
Biology: Employed in research to understand the role of RIPK2 in inflammatory pathways.
Medicine: Investigated for its potential therapeutic applications in diseases involving inflammation, such as autoimmune disorders.
Industry: Utilized in the development of new PROTACs for targeted protein degradation.
Mechanism of Action
The mechanism of action of “PMID29649907-Compound-20” involves the formation of a ternary complex between the compound, an E3 ligase, and the target protein RIPK2. This complex facilitates the ubiquitination and subsequent degradation of RIPK2, leading to the inhibition of its downstream signaling pathways. The molecular targets and pathways involved include the inhibition of tumor necrosis factor alpha release and the suppression of inflammatory cytokine gene transcription .
Comparison with Similar Compounds
“PMID29649907-Compound-20” can be compared with other similar compounds, such as:
Compound 20 [PMID 34432979]: Another PROTAC targeting RIPK2 for degradation.
Compound 20 [PMID 30998356]: A TTK protein kinase inhibitor with efficacy against triple-negative breast cancer cells
Properties
Molecular Formula |
C28H23Cl2N3O6S |
---|---|
Molecular Weight |
600.5 g/mol |
IUPAC Name |
3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-N-methylsulfonyl-5,6-dihydro-[1]benzoxepino[3,2-b]pyridine-9-carboxamide |
InChI |
InChI=1S/C28H23Cl2N3O6S/c1-40(35,36)33-28(34)17-8-5-15-9-10-21-22(38-23(15)13-17)11-12-24(31-21)37-14-18-26(32-39-27(18)16-6-7-16)25-19(29)3-2-4-20(25)30/h2-5,8,11-13,16H,6-7,9-10,14H2,1H3,(H,33,34) |
InChI Key |
ADZBYRFCADJPGB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC2=C(CCC3=C(O2)C=CC(=N3)OCC4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C6CC6)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.